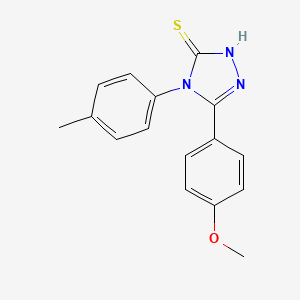

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

説明

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This particular compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. The biological activity of triazole derivatives is often linked to their ability to interact with various biological targets, making them valuable in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3OS. The compound features a triazole ring substituted with methoxy and methyl phenyl groups, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15N3OS |

| Molecular Weight | 297.37 g/mol |

| CAS Number | 384375-57-9 |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbon disulfide followed by cyclization under alkaline conditions. Various methods have been reported in the literature for synthesizing similar triazole derivatives with modifications to enhance yield and purity .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazole derivatives. The synthesized compound demonstrated significant activity against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .

Table: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 31.25 - 62.5 |

| Staphylococcus aureus | 31.25 - 62.5 |

| Pseudomonas aeruginosa | 31.25 - 62.5 |

| Candida albicans | 62.5 - 125 |

The presence of the thiol group enhances the compound's reactivity and potential interaction with microbial enzymes, thereby contributing to its antimicrobial efficacy .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans , indicating its potential use in treating fungal infections . The antifungal mechanism is believed to be similar to its antibacterial action, where the thiol group plays a crucial role in disrupting cellular processes.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines such as melanoma and breast cancer . The mechanism involves induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival.

Table: Cytotoxicity of Triazole Derivatives

| Cell Line | IC50 (μM) |

|---|---|

| Human melanoma (IGR39) | Not specified |

| Triple-negative breast cancer (MDA-MB-231) | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Modifications at different positions on the triazole ring or substituents on the phenyl groups can lead to variations in potency and selectivity against different biological targets . For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish activity.

科学的研究の応用

Synthesis and Characterization

The synthesis of 5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors through methods such as S-alkylation or cyclization reactions. Characterization techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts indicative of triazole and thiol groups |

| FTIR | Peaks corresponding to C=S and N-H stretching vibrations |

| Elemental Analysis | Confirmed empirical formula C18H20N4OS |

Antimicrobial Activity

One of the prominent applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole-3-thiols exhibit significant activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function.

Case Study : A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 10 µg/mL.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | Candida albicans | 15 µg/mL |

Anticancer Potential

Triazole compounds have been investigated for their potential anticancer properties. The presence of sulfur in the triazole ring enhances their ability to interact with biological targets involved in cancer cell proliferation.

Research Findings : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of sensors and catalysts due to its unique electronic properties.

Case Study: Sensor Development

Researchers have explored the use of triazole derivatives in developing chemical sensors for detecting heavy metals. The compound's ability to form complexes with metal ions enhances its sensitivity and selectivity.

特性

IUPAC Name |

3-(4-methoxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-7-13(8-4-11)19-15(17-18-16(19)21)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCGKIDMJUFUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972238 | |

| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5679-72-1 | |

| Record name | 5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。